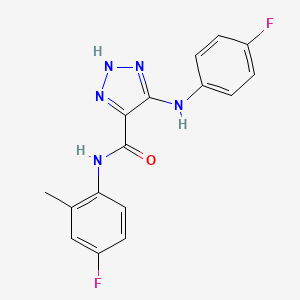
5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide is a synthetic compound that belongs to the family of triazolidine-4-carboxamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide involves the inhibition of various enzymes and proteins involved in the pathogenesis of diseases. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of pro-inflammatory cytokines, and antibacterial activity against various strains of bacteria. It has also been found to exhibit low toxicity levels in vitro.
实验室实验的优点和局限性
The compound has several advantages for lab experiments, including its low toxicity levels and its potential therapeutic applications in various diseases. However, its limitations include its high cost of synthesis and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the research on 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide. These include the development of more efficient synthesis methods, the determination of its safety and efficacy in vivo, and the identification of its potential therapeutic applications in other diseases. Moreover, the compound can be modified to improve its pharmacokinetic properties and increase its potency against various diseases.
Conclusion:
In conclusion, 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. Further research is needed to determine its safety and efficacy in vivo and to identify its potential therapeutic applications in other diseases.
合成方法
The synthesis of 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide involves the reaction of 4-fluoroaniline with 4-fluoro-2-methylbenzoic acid in the presence of trifluoroacetic acid. The resulting product is then treated with triphosgene and triethylamine to form the triazolidine-4-carboxamide derivative.
科学研究应用
The compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been studied for its antibacterial activity against various strains of bacteria.
属性
IUPAC Name |
5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c1-9-8-11(18)4-7-13(9)20-16(24)14-15(22-23-21-14)19-12-5-2-10(17)3-6-12/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNPVPUCBFFYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118395 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

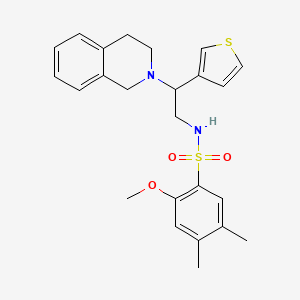
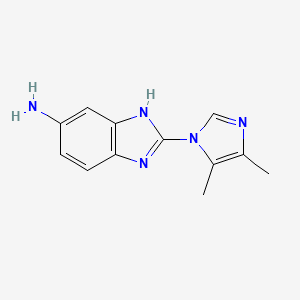
![3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569186.png)
![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid](/img/structure/B2569188.png)
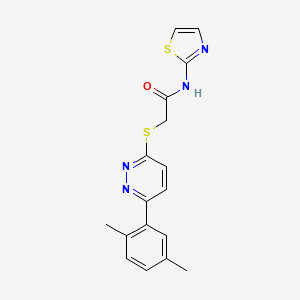
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2569190.png)
![methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate](/img/structure/B2569191.png)
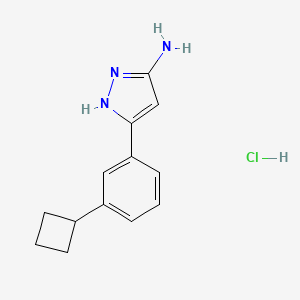

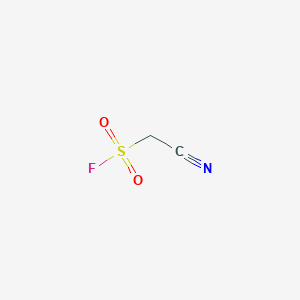
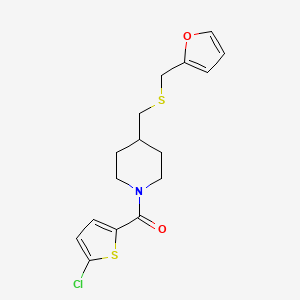
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2569203.png)
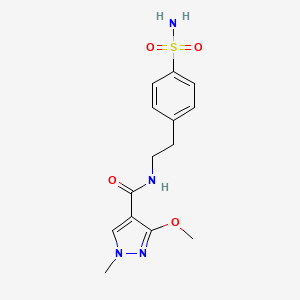
![N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2569206.png)